molecular formula C8H10N2O2 B1404280 Methyl 5-amino-4-methylpyridine-2-carboxylate CAS No. 868551-99-9

Methyl 5-amino-4-methylpyridine-2-carboxylate

Cat. No.: B1404280
CAS No.: 868551-99-9
M. Wt: 166.18 g/mol
InChI Key: UBFHIKCAHDQBAC-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS 868551-99-9) is a chemical compound supplied as an industrial grade product with a typical purity of 95% . This compound belongs to the class of heterocyclic building blocks, which are fundamental components in synthetic organic chemistry for constructing more complex molecular architectures . Compounds within the aminopicolinate family are of significant interest in agricultural chemistry research due to their utility as precursors for developing novel herbicidal agents . As a pyridine derivative featuring both amino and ester functional groups, it offers versatile sites for further chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This product is intended for professional laboratory, research, and industrial use only. It is not for diagnostic or therapeutic procedures, nor for human or consumer use. Please refer to the product's safety data sheet and handle with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 5-amino-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHIKCAHDQBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868551-99-9
Record name methyl 5-amino-4-methylpyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-amino-4-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-amino-4-methylpyridine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : The amino group can be oxidized to produce nitro derivatives.
  • Reduction : The compound can be reduced to yield corresponding amines.
  • Substitution : Nucleophilic substitution reactions can modify the methyl group with other functional groups.

Biological Applications

Research indicates that this compound has potential as a biochemical probe in enzyme studies. Its unique structure allows it to interact with specific enzymes, which can help elucidate enzyme mechanisms and functions. Additionally, it has been explored for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications .

Pharmaceutical Development

This compound is investigated for its role in drug development. It may serve as an intermediate in synthesizing various pharmaceutical compounds, including those targeting infectious diseases and inflammatory conditions . Notably, derivatives of pyridine compounds have shown efficacy in treating conditions like HIV due to their ability to inhibit reverse transcriptase enzymes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition Studies

In another investigation, this compound was used to study its interaction with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit certain enzymatic activities, suggesting its utility in biochemical research aimed at understanding metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The compound is compared below with three structurally related molecules, focusing on substituent patterns, functional groups, and applications.

Table 1: Comparative Analysis of Methyl 5-amino-4-methylpyridine-2-carboxylate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Notes
This compound 868551-99-9 C₈H₁₀N₂O₂ 166.18 5-amino, 4-methyl, 2-methyl ester PROTAC synthesis
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 5472-46-8 C₈H₁₁N₃O₂ 181.19 4-amino, 2-methyl, 5-ethyl ester Intermediate in nucleoside synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 2-chloro, 6-methyl, 4-carboxylic acid Pharmaceutical intermediate (e.g., antiviral agents)
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 1022543-36-7 C₁₅H₁₇N₃O₂ 271.32 2-benzylamino, 4-methyl, 5-ethyl ester Kinase inhibitor research

Key Structural and Functional Differences

Core Heterocycle: The target compound has a pyridine ring, while analogues like Ethyl 4-amino-2-methylpyrimidine-5-carboxylate and 2-Chloro-6-methylpyrimidine-4-carboxylic acid are pyrimidine derivatives. Pyridines exhibit lower aromatic stabilization energy compared to pyrimidines, influencing their reactivity and binding affinity .

Functional Groups: The methyl ester group in this compound enhances lipophilicity compared to the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which may improve cell permeability in drug design .

Substituent Positions: The 5-amino group in the target compound provides a site for hydrogen bonding, critical for protein interactions. In contrast, the 4-amino group in Ethyl 4-amino-2-methylpyrimidine-5-carboxylate may alter electronic distribution in the pyrimidine ring .

Biological Activity

Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS Number: 868551-99-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2. The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological effects.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities, including:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways. For instance, derivatives have been investigated for their ability to inhibit nitric oxide synthase (NOS) enzymes, which play a critical role in inflammation .
  • Cardiovascular Effects : this compound may influence cardiovascular health through modulation of mineralocorticoid receptors, which are involved in blood pressure regulation and electrolyte balance.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:

  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cardiovascular function and inflammation.
  • Enzyme Inhibition : Studies suggest that similar compounds can inhibit NOS II activity, leading to reduced nitric oxide production—a key mediator in inflammatory responses .

Comparative Analysis with Related Compounds

A comparative analysis of this compound and structurally related compounds highlights differences in biological activity based on functional group positioning:

Compound NameCAS NumberMolecular FormulaKey Features
This compound868551-99-9C8H10N2O2Unique amino and carboxylate positioning
Methyl 4-amino-5-methylpyridine-2-carboxylate1260665-41-5C8H10N2O2Different amino positioning; potential anti-hypertensive effects
4-Amino-5-methylpyridin-2(1H)-one95306-64-2C6H8N2OLacks carboxylate functionality; used in medicinal chemistry

This table illustrates how variations in structural features can significantly influence the chemical reactivity and biological activity of pyridine derivatives.

Case Studies and Research Findings

  • Inhibition of NOS II : A study demonstrated that structurally similar compounds could effectively inhibit inducible NOS II, showcasing competitive inhibition mechanisms that reduce nitric oxide levels in inflammatory contexts . The IC50 values for related compounds indicate strong selectivity for NOS II over other isoforms, suggesting potential therapeutic applications in managing inflammatory diseases.
  • Anticancer Potential : Recent research has highlighted the anticancer properties of pyridine derivatives. For example, certain compounds have shown cytotoxic activity against various cancer cell lines (e.g., Caco2, HepG2) through mechanisms that may involve apoptosis induction and cell cycle arrest . These findings position this compound as a candidate for further investigation in cancer therapy.
  • Bioconversion Studies : Investigations into the bioconversion of pyridine derivatives using microbial systems have revealed promising pathways for synthesizing hydroxylated derivatives. Such approaches may enhance the biological activity of these compounds through metabolic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-4-methylpyridine-2-carboxylate
Reactant of Route 2
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Methyl 5-amino-4-methylpyridine-2-carboxylate

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